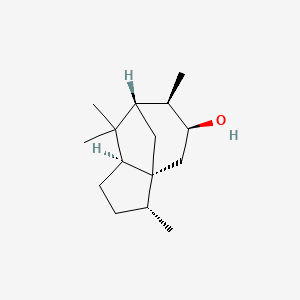
5-Neocedranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Neocedranol: is a sesquiterpenoid alcohol with the molecular formula C15H26O It is a naturally occurring compound found in essential oils of certain plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neocedranol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants known to contain the compound. This is followed by purification processes such as distillation and chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Neocedranol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 5-Neocedranol is used as a starting material for the synthesis of other complex organic compounds. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in treating certain diseases.
Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also used in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of 5-Neocedranol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may influence various biochemical processes in cells.
Comparison with Similar Compounds
- Cedranol
- 5-Isocedranol
- Neocedranol
Comparison: 5-Neocedranol is unique due to its specific structural configuration, which distinguishes it from other similar compounds. Its unique structure contributes to its distinct chemical properties and potential applications. Compared to other sesquiterpenoid alcohols, this compound may exhibit different reactivity and biological activity, making it a compound of interest in various research fields.
Properties
CAS No. |
13567-44-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,2R,5S,7S,8R,9S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-ol |
InChI |
InChI=1S/C15H26O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-13,16H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,15-/m1/s1 |
InChI Key |
AEJKOZRRMKOBQS-ITTXBHIMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H]([C@H](C3)O)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(C(C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




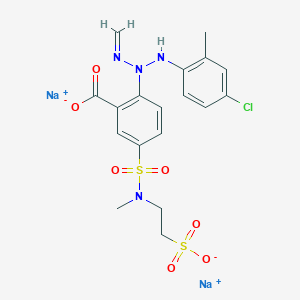
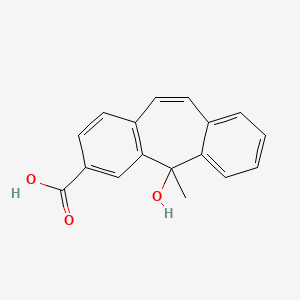

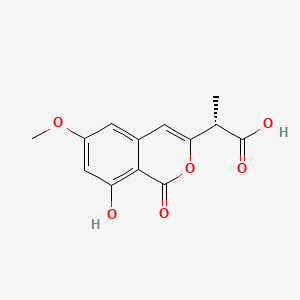

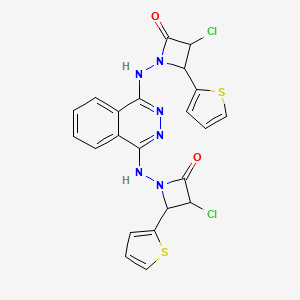

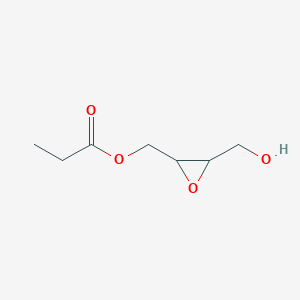



![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
